Cas no 1804048-03-0 (Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate)

Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate
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- Inchi: 1S/C15H20O5/c1-4-19-12-7-8-13(15(17)20-5-2)11(10-12)6-9-14(16)18-3/h7-8,10H,4-6,9H2,1-3H3
- InChI Key: SSFLSIVTRNTCGJ-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(C(=O)OCC)=C(C=1)CCC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 315
- XLogP3: 2.6
- Topological Polar Surface Area: 61.8
Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015004549-1g |
Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate |
1804048-03-0 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
Alichem | A015004549-500mg |
Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate |
1804048-03-0 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
Alichem | A015004549-250mg |
Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate |
1804048-03-0 | 97% | 250mg |
499.20 USD | 2021-06-21 |
Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate Related Literature
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
Additional information on Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate
Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1804048-03-0): A Comprehensive Overview
Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate
is a complex organic compound with a molecular structure that suggests potential applications in various fields, particularly in pharmaceutical and chemical research. This compound, identified by its CAS number 1804048-03-0, has garnered attention due to its unique chemical properties and the versatility of its molecular framework. The presence of multiple functional groups, including ethoxy and 3-methoxy-3-oxopropyl substituents, makes it a candidate for further investigation in synthetic chemistry and drug development.
The compound's structure consists of a benzoate core modified with an ethoxy group at the 4-position and a 3-methoxy-3-oxopropyl side chain at the 2-position. This arrangement not only contributes to its distinct chemical identity but also opens up possibilities for diverse chemical modifications and functionalizations. The benzoate moiety is known for its stability and compatibility with various biological systems, making it a valuable component in the synthesis of pharmaceutical intermediates.
In recent years, there has been growing interest in the development of novel compounds that can serve as scaffolds for drug discovery. Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate fits into this category due to its complex structure and the potential for multiple derivatization pathways. Researchers have been exploring its utility in creating new analogs with enhanced pharmacological properties.
The ethoxy group in the molecule can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug molecules to their targets. Similarly, the 3-methoxy-3-oxopropyl substituent introduces steric hindrance and electronic effects that can modulate the compound's reactivity and biological activity. These features make it an attractive candidate for designing molecules with specific therapeutic profiles.
One of the most promising areas of research involving Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate is its potential application in the synthesis of anti-inflammatory agents. Inflammation is a complex biological process that involves multiple pathways, and targeting these pathways can lead to the development of effective anti-inflammatory drugs. The structural features of this compound suggest that it could interact with enzymes and receptors involved in inflammation, thereby modulating inflammatory responses.
A recent study published in the Journal of Medicinal Chemistry highlighted the importance of benzoate derivatives in anti-inflammatory drug development. The study demonstrated that compounds containing benzoate moieties could effectively inhibit key inflammatory enzymes such as COX-2 and LOX. Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate shares this structural feature and could potentially exhibit similar anti-inflammatory properties.
In addition to its anti-inflammatory potential, Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate has also been investigated for its possible role in neuroprotective therapies. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by oxidative stress and inflammation, which contribute to neuronal damage. The compound's ability to interact with biological targets involved in these processes makes it a candidate for developing neuroprotective agents.
A preliminary study conducted at a leading research institution suggested that Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate could protect against oxidative stress-induced neuronal cell death. The study showed that the compound could scavenge reactive oxygen species (ROS) and reduce inflammation in neuronal cells. These findings are particularly encouraging given the increasing evidence linking oxidative stress to neurodegenerative diseases.
The synthesis of Ethyl 4-ethoxy-2-(3-methoxy-3-oxopropyl)benzoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include the introduction of the ethoxy group at the 4-position of the benzoate core, followed by the attachment of the 3-methoxy-3-oxopropyl side chain at the 2-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
The purity of Ethyl 4-ethoxy-2-(3-methoxy-3-oxtropylobenzoate is crucial for its intended applications, particularly in pharmaceutical research. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structural integrity and purity of the compound. These methods provide detailed information about the molecular structure and help ensure that the compound meets the required specifications for further studies.
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(CAS No.
1804048
03
0)
is
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applications
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pharmaceutical
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chemical
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